molecular formula C16H15ClN4O3 B5876579 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate

4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate

Cat. No. B5876579
M. Wt: 346.77 g/mol
InChI Key: RIOBJIABFDFODS-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate, also known as CTCB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of hydrazine, and its unique structure has led to investigations of its synthesis, mechanism of action, and potential uses.

Mechanism of Action

The mechanism of action of 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells. In addition, 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate inhibits the growth of cancer cells, induces apoptosis, and inhibits the production of inflammatory cytokines. In vivo studies have shown that 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate reduces tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate is its high potency and specificity for its target enzymes and signaling pathways. This makes it a valuable tool for investigating the role of these targets in various biological processes. However, one limitation of 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations.

Future Directions

For research on 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate include investigating its potential as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. In addition, further studies are needed to investigate the mechanism of action of 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate and its potential targets in various biological processes. Finally, the development of new synthesis methods for 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate may lead to improved yields and purity, allowing for further investigation of its potential applications.

Synthesis Methods

The synthesis of 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate involves the reaction between 2-chlorobenzoic acid and 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl hydrazine. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the resulting product is purified through recrystallization. This method has been optimized to produce high yields of pure 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate.

Scientific Research Applications

4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate has been studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate has been investigated for its potential as an anti-cancer agent. Studies have shown that 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2-methoxyphenyl] 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3/c1-23-14-8-10(9-20-21-16(18)19)6-7-13(14)24-15(22)11-4-2-3-5-12(11)17/h2-9H,1H3,(H4,18,19,21)/b20-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOBJIABFDFODS-AWQFTUOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN=C(N)N)OC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N=C(N)N)OC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{(E)-[(diaminomethylidene)hydrazinylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate

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